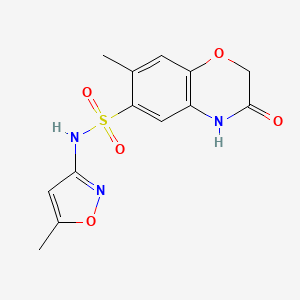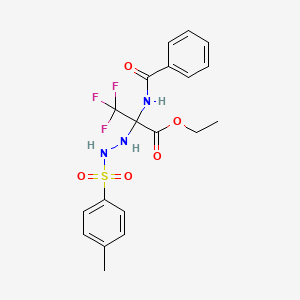![molecular formula C21H17FN2O5S B11478694 4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11478694.png)
4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of thiazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Final Cyclization and Functionalization: The final steps involve the cyclization of the intermediate compounds to form the thiazolopyridine core, followed by functionalization to introduce the benzodioxolyl and other substituents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
The compound may be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine cores but different substituents.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety with various functional groups.
Uniqueness
The uniqueness of 4-(4-FLUOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H17FN2O5S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H17FN2O5S/c1-23-20-19(30-21(23)26)14(9-17(25)24(20)13-5-3-12(22)4-6-13)11-7-15(27-2)18-16(8-11)28-10-29-18/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
UBIFNTSFWNUHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC5=C(C(=C4)OC)OCO5)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide](/img/structure/B11478616.png)
![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11478631.png)

![4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine](/img/structure/B11478641.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11478651.png)
![ethyl N-[(2-chlorophenyl)carbonyl]-2-[(2,4-dimethoxyphenyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B11478656.png)
![1-({[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B11478658.png)
![1-methyl-4-(4-methylphenyl)-6-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11478664.png)
![ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B11478667.png)

![6-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11478674.png)
![3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline](/img/structure/B11478687.png)
![2-amino-7-{3-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11478688.png)
![3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11478695.png)
